N-Desmethyl Galanthamine
CAS No.: 41303-74-6
VCID: VC0192817
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | N-Desmethyl Galanthamine (NDG) is an alkaloid and a significant metabolite of galantamine, primarily recognized for its role as an acetylcholinesterase inhibitor. Galantamine itself is extracted from plants like Galanthus nivalis and is used for its cognitive-enhancing and neuroprotective properties. NDG has garnered attention for potential therapeutic applications, especially in neurodegenerative diseases like Alzheimer's disease (AD). It functions as a reversible inhibitor of acetylcholinesterase, increasing acetylcholine concentration in the synaptic cleft to enhance cholinergic transmission, which is often impaired in AD patients. Additionally, NDG acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), enhancing the release of neurotransmitters like dopamine and serotonin, thereby improving cognitive function and memory. NDG is created through the demethylation of galantamine. It can be synthesized using a demethylating agent like boron tribromide (BBr3) under controlled conditions. Industrial production involves extracting galantamine from plant sources and then chemically modifying it. Chemically, NDG is known as 6H-Benzofuro[3a,3,2-ef]benzazepin-6-ol, 4a,5,9,10,11,12-hexahydro-3-methoxy- . It has a molecular formula of C16 H19 N O3 and a molecular weight of 273.327 . A similar compound, Sanguinine (O-Desmethyl Galanthamine), shares the same molecular formula as N-Desmethyl Galanthamine (C16H19NO3) . Sanguinine is also a benzazepine and has been found in plants such as Lycoris incarnata and Phaedranassa dubia . |
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CAS No. | 41303-74-6 |
Product Name | N-Desmethyl Galanthamine |
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C16H19NO3/c1-19-12-3-2-10-9-17-7-6-16-5-4-11(18)8-13(16)20-15(12)14(10)16/h2-5,11,13,17-18H,6-9H2,1H3/t11-,13-,16-/m0/s1 |
Standard InChIKey | AIXQQSTVOSFSMO-RBOXIYTFSA-N |
Canonical SMILES | COC1=C2C3=C(CNCCC34C=CC(CC4O2)O)C=C1 |
Appearance | Off-White to Pale Yellow Solid |
Purity | > 95% |
Synonyms | (8aS,10R,12aS)-1,2,3,4,8a,9-Hexahydro-7-methoxy-10H-benzofuro[3a,3,2-ef][2]benzazepin-10-ol; (-)-N-Demethylgalanthamine; N-Norgalanthamine; Norgalantamine; (4As,6R,8As)-4A,5,9,10,11,12-Hexahydro-3-Methoxy-6H-Benzofuro[3A,3,2-Ef][2]Benzazepin-6-Ol; Galantamine |
PubChem Compound | 9838394 |
Last Modified | Aug 15 2023 |
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